molecular formula C18H16O3 B2588554 7-Ethoxy-4-methyl-3-phenylchromen-2-one CAS No. 449179-37-7

7-Ethoxy-4-methyl-3-phenylchromen-2-one

Cat. No. B2588554
CAS RN: 449179-37-7
M. Wt: 280.323
InChI Key: GTYTXYQEKZVNMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been derived from quantum chemical calculations and compared with experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-ethynyl-substituted coumarins with azidobenzoic acids in the presence of copper (II) sulfate and sodium ascorbate was used to synthesize the respective 7-[(1-carboxyphenyl)-1H-1,2,3-triazol-4-yl]coumarins .

Scientific Research Applications

Synthesis and Structural Analysis

The research on similar compounds, such as 5-ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, has highlighted their synthesis through one-pot, three-component condensation reactions. These compounds exhibit a positive solvatochromic effect, where their spectroscopic properties change with solvent polarity, suggesting potential applications in molecular sensing and material science due to their unique structural and electronic characteristics (Peng et al., 2015).

Enzymatic Activity and Inhibition

Studies have also focused on the enzymatic activities related to compounds like 7-ethoxycoumarin, which serves as a model substrate for cytochrome P-450 enzymes, implicating potential roles in drug metabolism and pharmacokinetics investigations. The exploration of monoclonal antibody-directed phenotyping of cytochrome P-450-dependent aryl hydrocarbon hydroxylase activities has provided insights into the metabolic pathways and mechanisms of action of xenobiotics, including compounds structurally related to 7-ethoxy-4-methyl-3-phenylchromen-2-one (Fujino et al., 1984).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of 3-hydroxychromones, which share structural similarity with this compound, have been studied extensively. These compounds are known for their dual emission in response to solvent perturbations, making them ideal candidates for the development of molecular sensors. Modifications in the chromophore can significantly affect their excited-state intramolecular proton transfer (ESIPT) behavior, leading to potential applications in fluorescent sensing technologies (Klymchenko et al., 2003).

Metabolism and Detoxification

Research on cytochrome P450 enzymes has revealed their crucial role in the metabolism and detoxification of a wide range of xenobiotics, including alkoxycoumarins and phenylureas. A study on CYP76B1, a plant P450 enzyme, demonstrated its capability to metabolize various xenobiotics efficiently, suggesting the potential of similar compounds for applications in bioremediation and the development of herbicide tolerance (Robineau et al., 1998).

Safety and Hazards

There is limited information available on the safety and hazards associated with "7-Ethoxy-4-methyl-3-phenylchromen-2-one" .

properties

IUPAC Name

7-ethoxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-14-9-10-15-12(2)17(13-7-5-4-6-8-13)18(19)21-16(15)11-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYTXYQEKZVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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